molecular formula C20H22N2O4 B2868148 2-{1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903219-36-2

2-{1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2868148
CAS No.: 1903219-36-2
M. Wt: 354.406
InChI Key: FIKTYNUMUXQIPI-UHFFFAOYSA-N
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Description

This compound features a hexahydro-isoindole-1,3-dione core fused with an azetidine (4-membered nitrogen-containing ring) substituted at the 3-position by a 2-(2-methoxyphenyl)acetyl group. The 2-methoxy group on the phenyl ring may influence electronic properties and binding interactions, as seen in structurally related compounds where substituents modulate biological activity .

Properties

IUPAC Name

2-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-26-17-9-5-2-6-13(17)10-18(23)21-11-14(12-21)22-19(24)15-7-3-4-8-16(15)20(22)25/h2-6,9,14-16H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKTYNUMUXQIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of azetidine with 2-(2-methoxyphenyl)acetyl chloride under basic conditions, followed by cyclization with a suitable dione precursor to form the isoindole-dione ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the isoindole-dione moiety can be reduced to form alcohols.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the isoindole-dione moiety can produce diols.

Scientific Research Applications

2-{1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Core Flexibility : The target compound’s hexahydro-isoindole-dione core likely increases conformational flexibility compared to fully aromatic analogs (e.g., Compounds 3–4, ), which may influence target binding or metabolic stability.
  • Substituent Effects: The 2-methoxy group on the phenylacetyl moiety contrasts with electron-withdrawing substituents (e.g., Cl in Compound 4) and bulky groups (e.g., diphenylmethyl in ).

Key Observations :

  • The target compound’s synthesis likely requires azetidine ring formation and subsequent acylation, whereas analogs in utilize Claisen-Schmidt condensations for acryloyl group introduction.
  • High-yield routes (e.g., 97% in ) suggest efficient coupling strategies for azetidine-containing compounds, which may be applicable to the target compound’s synthesis.

Spectroscopic and Electronic Properties

Table 3: UV-Vis and NMR Trends

Compound UV λmax (nm) 1H NMR Shifts (Key Protons) Reference
Target Compound Not reported Expected δ ~6.8–7.2 (aromatic), δ ~3.8 (OCH3)
Compound 3 ~350 (indole-acryloyl) δ 7.2–8.1 (aromatic), δ 10.2 (NH) [1]
8-(4-Substituted phenyl)-indole salts λmax varies with R: Me2N > MeO > Br > H > O2N δ 2.1–3.3 (CH3), δ 6.5–7.8 (aromatic) [3]

Key Observations :

  • The 2-methoxy group in the target compound is expected to cause upfield shifts in 1H NMR for adjacent protons, similar to methoxy-substituted indole salts .
  • Electronic effects of substituents (e.g., methoxy vs. nitro) significantly influence UV absorption, suggesting tunable photophysical properties for the target compound .

Biological Activity

The compound 2-{1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule that exhibits a unique structure characterized by an isoindole core fused with a hexahydro structure and a substituted azetidine. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on various studies.

Structural Characteristics

This compound's molecular formula includes multiple functional groups such as ketones and aromatic systems, which contribute to its biological interactions. The azetidine ring enhances molecular complexity and may influence pharmacological properties.

Biological Activities

Research indicates that compounds similar to 2-{1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione exhibit a range of biological activities:

  • Anti-inflammatory : Derivatives have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways.
  • Analgesic : Similar compounds demonstrate pain-relieving properties through various mechanisms.
  • Antimicrobial : Studies reveal potential against bacterial and fungal pathogens.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The azetidine and isoindole moieties facilitate binding to metabolic pathways, potentially modulating cellular processes and signaling pathways.

In Vitro Studies

In vitro studies have demonstrated significant biological activities:

  • Antioxidant Activity : Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that similar compounds possess antioxidant properties.
  • Enzyme Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit enzymes such as monoamine oxidase (MAO), which is implicated in various neurological disorders.

Comparative Analysis

The following table summarizes the structural similarities and biological activities of compounds related to 2-{1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione :

Compound NameStructureKey Features
3α,4-dihydroxyisoindoleStructureHydroxy groups enhance solubility and reactivity
4-hydroxyacetanilideStructureKnown analgesic properties
N-(hydroxymethyl)benzamideStructurePotential antibacterial activity

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • A study demonstrated that derivatives of isoindole compounds significantly inhibited COX enzymes in vitro.
  • Another investigation reported the antioxidant capacity of related structures through DPPH assay results.

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